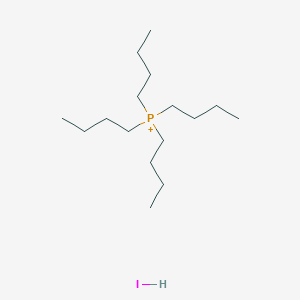
Tetrabutylphosphanium;hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabutylphosphanium;hydroiodide is a compound that belongs to the class of phosphonium salts. These salts are known for their unique properties and applications in various fields, including chemistry, biology, and industry. This compound is particularly interesting due to its potential use as a phase transfer catalyst and its ability to form ionic liquids.
Preparation Methods
The synthesis of tetrabutylphosphanium;hydroiodide typically involves the reaction of tetrabutylphosphonium hydroxide with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Tetrabutylphosphonium hydroxide+Hydroiodic acid→this compound+Water
In industrial settings, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity.
Chemical Reactions Analysis
Tetrabutylphosphanium;hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrabutylphosphonium oxide.
Reduction: It can be reduced under specific conditions to yield tetrabutylphosphonium.
Substitution: this compound can participate in substitution reactions where the iodide ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like chloride or bromide ions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tetrabutylphosphanium;hydroiodide has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in various organic reactions, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential use in biological systems, particularly in the stabilization of biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: this compound is used in the production of ionic liquids, which have applications in green chemistry and as solvents for various industrial processes.
Mechanism of Action
The mechanism of action of tetrabutylphosphanium;hydroiodide involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby increasing the rate of reaction. The compound interacts with molecular targets through ionic interactions, which help in stabilizing transition states and intermediates during the reaction process.
Comparison with Similar Compounds
Tetrabutylphosphanium;hydroiodide can be compared with other similar compounds such as tetrabutylphosphonium chloride and tetrabutylphosphonium bromide While all these compounds share the tetrabutylphosphonium cation, the anions differ, leading to variations in their properties and applications For example, tetrabutylphosphonium chloride is commonly used in the synthesis of ionic liquids, whereas tetrabutylphosphonium bromide is used in nucleophilic substitution reactions
References
- Polymers | Free Full-Text | Thermodynamic and Transport Properties of Tetrabutylphosphonium Hydroxide and Tetrabutylphosphonium Chloride–Water Mixtures via Molecular Dynamics Simulation
- New biobased tetrabutylphosphonium ionic liquids: synthesis, characterization and use as a solvent or co-solvent for mild and greener Pd-catalyzed hydrogenation processes
- TETRABUTYLPHOSPHONIUM HYDROXIDE | 14518-69-5 - ChemicalBook
Properties
Molecular Formula |
C16H37IP+ |
|---|---|
Molecular Weight |
387.34 g/mol |
IUPAC Name |
tetrabutylphosphanium;hydroiodide |
InChI |
InChI=1S/C16H36P.HI/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1; |
InChI Key |
CCIYPTIBRAUPLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


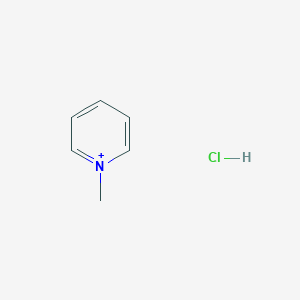
![1-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12825003.png)
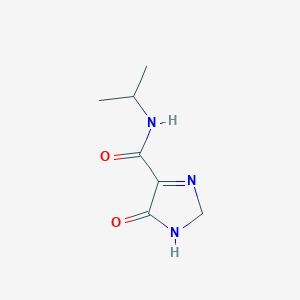
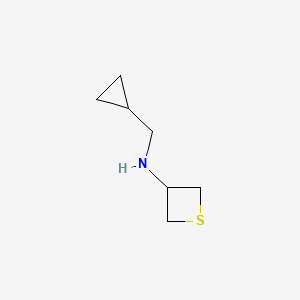

![N-(3-Iodo-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12825034.png)
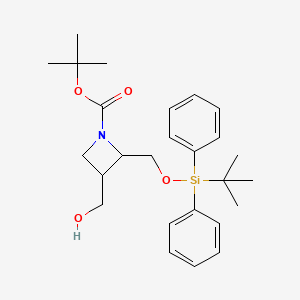

![(S)-5'-Nitro-6',7'-dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]](/img/structure/B12825048.png)
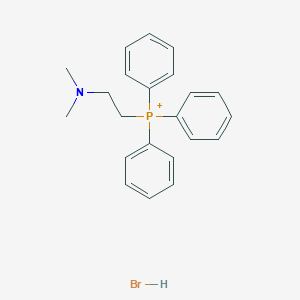
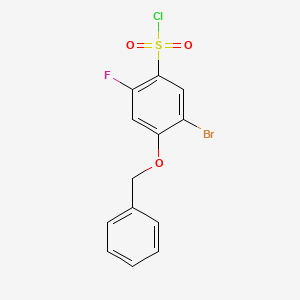
![tert-Butyl (9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate](/img/structure/B12825088.png)
![2,3,5,6-Tetrafluoro-4-(2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-3-yl)benzonitrile](/img/structure/B12825093.png)
![2-(Ethylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide](/img/structure/B12825094.png)
